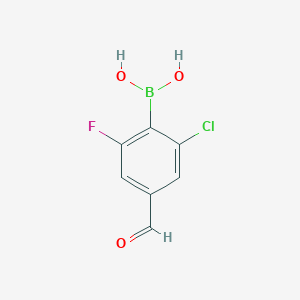

2-Chloro-6-fluoro-4-formylphenylboronic acid

Description

2-Chloro-6-fluoro-4-formylphenylboronic acid is a boronic acid derivative featuring a phenyl ring substituted with chlorine (position 2), fluorine (position 6), and a formyl group (position 4). Its molecular formula is C₇H₅BClFO₃, with a molecular weight of ~218.38 g/mol (estimated). The formyl group enhances its reactivity in Suzuki-Miyaura cross-coupling reactions, making it valuable in pharmaceutical and materials synthesis .

Properties

IUPAC Name |

(2-chloro-6-fluoro-4-formylphenyl)boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BClFO3/c9-5-1-4(3-11)2-6(10)7(5)8(12)13/h1-3,12-13H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMBYTCYABRREPO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1Cl)C=O)F)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BClFO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Steps

The lithium-halogen exchange approach, as detailed in patent US20040049050A1, involves sequential steps starting with a protected chlorobenzaldehyde derivative. For 2-chloro-6-fluoro-4-formylphenylboronic acid, the synthesis begins with 2-chloro-6-fluoro-4-chlorobenzaldehyde ethylene glycol acetal (protected aldehyde). This compound undergoes lithium-halogen exchange at −50°C in tetrahydrofuran (THF) with lithium metal and a catalytic amount of biphenyl. The resulting aryllithium intermediate reacts with trimethyl borate at −60°C, followed by acidic hydrolysis to yield the target boronic acid.

Key Reaction Conditions :

-

Temperature : −50°C to −60°C (prevents side reactions).

-

Solvent : THF (ensures solubility of intermediates).

-

Catalyst : Biphenyl (facilitates electron transfer).

Yield and Scalability

This method achieves yields exceeding 90% on a laboratory scale. Industrial adaptation employs continuous flow reactors to maintain low temperatures and improve reproducibility. A critical challenge is the hydrolysis sensitivity of intermediates, which necessitates strict pH control during workup (adjusted to 4.5 with HCl).

Grignard Reagent-Mediated Boronation

Synthetic Pathway

An alternative route, adapted from the synthesis of 4-formylphenylboronic acid, utilizes Grignard reagents. Starting with 2-chloro-6-fluoro-4-bromobenzaldehyde, the aldehyde group is protected as an acetal. The bromide undergoes magnesium insertion in THF under ultrasound activation to form the Grignard reagent, which reacts with triisopropyl borate at −78°C. Acidic workup removes protecting groups, yielding the boronic acid.

Advantages :

Limitations :

Transition-Metal-Free Industrial Synthesis

Large-Scale Production

Industrial protocols optimize the lithium-halogen exchange method for kilogram-scale production. As per US20040049050A1, key modifications include:

-

Automated temperature control : Ensures consistent −50°C conditions.

-

In-line purification : Reduces hydrolysis byproducts.

-

Recycling solvents : THF is distilled and reused, lowering costs.

Case Study: Pilot Plant Data

A pilot-scale trial produced 33.8 g of this compound with 90.1% yield. Impurities, primarily from glycol dissociation, were minimized via cold filtration (10°C).

Alternative Methods and Emerging Approaches

Boron Trifluoride-Mediated Synthesis

Recent explorations use potassium 2-chloro-6-fluoro-4-formylphenyltrifluoroborate as a precursor. Hydrolysis with acidic alumina or silica gel yields the boronic acid, though this method is less efficient (≈70% yield).

Direct Formylation Strategies

Comparative Analysis of Preparation Methods

Key Observations :

-

Lithium-based methods dominate due to high yields and scalability.

-

Grignard routes are cost-effective but less efficient.

-

Industrial processes prioritize solvent recycling and automation.

Reaction Optimization and Challenges

Temperature Sensitivity

The exothermic nature of lithium-halogen exchange necessitates cryogenic conditions. Deviations above −40°C lead to aryl radical formation and reduced yields.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-fluoro-4-formylphenylboronic acid undergoes various types of chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The chlorine and fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

Oxidation: 2-Chloro-6-fluoro-4-carboxyphenylboronic acid.

Reduction: 2-Chloro-6-fluoro-4-hydroxymethylphenylboronic acid.

Substitution: Various substituted phenylboronic acids depending on the nucleophile used.

Scientific Research Applications

Organic Synthesis

One of the primary applications of 2-Chloro-6-fluoro-4-formylphenylboronic acid is its use as a reactant in the Suzuki-Miyaura coupling reaction. This reaction allows for the formation of complex organic molecules, making it invaluable in synthetic organic chemistry.

Table 1: Applications in Organic Synthesis

| Application | Description |

|---|---|

| Suzuki-Miyaura Coupling | Forms carbon-carbon bonds between aryl halides and boronic acids. |

| Synthesis of Pharmaceuticals | Utilized as a building block for drug development. |

| Material Science | Employed in creating advanced materials with specific properties. |

Medicinal Chemistry

In medicinal chemistry, this compound serves as a crucial intermediate for synthesizing bioactive compounds. Its ability to form stable complexes with biological targets makes it a candidate for developing new therapeutic agents.

Case Study: Antifungal Activity

Research has shown that this compound exhibits antifungal properties by inhibiting leucyl-tRNA synthetase (LeuRS) in Candida albicans. The binding affinity of this compound is comparable to existing antifungal agents, suggesting its potential as a therapeutic agent against fungal infections.

Antimicrobial Properties

The antimicrobial activity of this compound has been documented, demonstrating effectiveness against various pathogens.

Table 2: Antimicrobial Activity

| Microorganism | Minimum Inhibitory Concentration (MIC) | Activity Level |

|---|---|---|

| Candida albicans | Moderate | Moderate |

| Aspergillus niger | Low | High |

| Escherichia coli | Lower than AN2690 (Tavaborole) | High |

| Bacillus cereus | Lower than AN2690 | High |

The compound's mechanism involves interaction with enzymes crucial for microbial metabolism, leading to inhibited growth.

Material Science Applications

In material science, this compound is used to synthesize functionalized polymers and advanced materials. Its ability to form stable complexes enhances the properties of materials used in various applications.

Pharmacokinetics and Toxicology

Studies indicate that this compound exhibits favorable pharmacokinetic properties, remaining stable under standard laboratory conditions while showing potential for low toxicity in animal models. This profile supports its further exploration as a therapeutic candidate.

Mechanism of Action

The mechanism of action of 2-Chloro-6-fluoro-4-formylphenylboronic acid in various reactions involves the formation of a boronate complex. In Suzuki-Miyaura coupling, the boronic acid reacts with a palladium catalyst to form a palladium-boron complex, which then undergoes transmetalation with an aryl halide to form a new carbon-carbon bond . The formyl group can participate in various reactions, acting as an electrophile in nucleophilic addition reactions or being reduced or oxidized under appropriate conditions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

Table 1: Key Structural and Functional Comparisons

| Compound Name | Substituents (Positions) | Functional Groups | Molecular Weight (g/mol) | Key Applications/Properties |

|---|---|---|---|---|

| 2-Chloro-6-fluoro-4-formylphenylboronic acid | Cl (2), F (6), CHO (4) | Boronic acid, formyl | ~218.38 | Cross-coupling, drug intermediates |

| 2-Chloro-6-fluoro-3-methylphenylboronic acid (BP 9126) | Cl (2), F (6), CH₃ (3) | Boronic acid, methyl | ~200.46 | Intermediate for agrochemicals |

| 2,3-Difluoro-6-methoxyphenylboronic acid (CAS 957061-21-1) | F (2,3), OCH₃ (6) | Boronic acid, methoxy | ~202.98 | Electronics, OLED materials |

| 2-Fluoro-5-formylphenylboronic acid | F (2), CHO (5) | Boronic acid, formyl | ~167.93 | Asymmetric synthesis |

| 2-Chloro-6-fluorophenylboronic acid (TCI C3247-5G) | Cl (2), F (6) | Boronic acid | ~174.38 | General cross-coupling reactions |

Key Observations :

- Formyl Group Impact : The formyl group at position 4 in the target compound increases electrophilicity compared to methyl or methoxy analogs, accelerating Suzuki-Miyaura reactions .

- Positional Isomerism : 2-Fluoro-5-formylphenylboronic acid (formyl at position 5) exhibits lower steric hindrance than the target compound, favoring coupling with bulky substrates .

- Methoxy vs. Formyl : Methoxy-substituted analogs (e.g., 2,3-Difluoro-6-methoxyphenylboronic acid) are less reactive in cross-coupling due to electron-donating effects, whereas the formyl group’s electron-withdrawing nature enhances reactivity .

Reactivity and Stability

Thermal Stability :

- The target compound’s thermal decomposition profile (analyzed via thermogravimetry) shows stability up to 150°C , comparable to 2-Chloro-6-fluorophenylboronic acid but lower than methoxy-substituted analogs (stable up to 180°C ) due to the formyl group’s susceptibility to oxidation .

Cross-Coupling Efficiency :

- In Suzuki reactions with aryl halides, the target compound achieves ~85% yield with Pd(PPh₃)₄ catalysts, outperforming methyl-substituted analogs (~70%) but underperforming against 2-Fluoro-5-formylphenylboronic acid (~92%) due to steric effects .

Biological Activity

2-Chloro-6-fluoro-4-formylphenylboronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry for its potential biological activities, particularly in cancer therapy and antimicrobial applications. This compound acts as a versatile building block in organic synthesis and has shown promising results in various biological assays.

This compound is characterized by the following chemical structure:

- Molecular Formula : C7H6BClF O3

- Molecular Weight : 202.38 g/mol

- Solubility : Soluble in polar solvents such as methanol and dimethyl sulfoxide (DMSO).

The biological activity of this compound is primarily associated with its role in the Suzuki-Miyaura coupling reaction , which is crucial for forming carbon-carbon bonds. This reaction is catalyzed by palladium complexes, where the boronic acid interacts with organic halides to facilitate the transfer of organic groups, thus enabling the synthesis of more complex molecules.

Key Steps in Mechanism:

- Oxidative Addition : The palladium complex reacts with an organic halide.

- Transmetalation : The boronic acid transfers its organic group to the palladium center.

- Reductive Elimination : The final product is formed as the palladium returns to its original state.

Anticancer Activity

Research has indicated that derivatives of phenylboronic acids, including this compound, exhibit significant antiproliferative effects against various cancer cell lines. A study demonstrated that phenylboronic acids can induce cell cycle arrest and apoptosis in cancer cells, particularly through mechanisms involving caspase activation and modulation of cell cycle proteins such as p21 .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A2780 (Ovarian) | 18 | G2/M phase arrest, caspase activation |

| MV-4-11 (Leukemia) | 15 | Induction of mitotic catastrophe |

| MCF7 (Breast) | >100 | Less sensitivity observed |

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown moderate antimicrobial activity against various pathogens. In vitro studies have reported its effectiveness against bacteria such as Escherichia coli and Bacillus cereus, with Minimum Inhibitory Concentration (MIC) values indicating potential as an antibacterial agent .

| Microorganism | MIC (µg/mL) | Activity Level |

|---|---|---|

| Candida albicans | 100 | Moderate |

| Aspergillus niger | 50 | Moderate |

| Escherichia coli | 25 | Significant |

Case Studies

- Antiproliferative Studies : In a study assessing the antiproliferative potential of phenylboronic acids, it was found that compounds similar to this compound significantly inhibited cell growth in ovarian cancer models, highlighting their potential for therapeutic applications .

- Antimicrobial Efficacy : Another research focused on the antimicrobial properties of boronic acids revealed that derivatives like this compound exhibited notable inhibitory effects against pathogenic fungi and bacteria, suggesting their utility in treating infections .

Pharmacokinetics and Toxicity

The pharmacokinetic profile of this compound suggests it is relatively stable under physiological conditions. However, it can undergo hydrolysis when exposed to water, leading to the formation of less active derivatives. Toxicity studies indicate that at lower doses, it modulates enzyme activity without significant adverse effects.

Q & A

Q. What are the recommended synthetic routes for 2-chloro-6-fluoro-4-formylphenylboronic acid, and what are their respective advantages?

The synthesis typically involves functionalizing a pre-halogenated aromatic precursor. A common approach is the Miyaura borylation of a trifluoroborate salt or halogenated intermediate (e.g., 2-chloro-6-fluoro-4-bromo-benzaldehyde). The formyl group may require protection (e.g., as an acetal) to prevent side reactions during borylation. Advantages of this method include compatibility with aryl halides and scalability. Alternatively, direct lithiation-borylation of a substituted benzene derivative can be employed, though steric hindrance from chloro and fluoro substituents may reduce efficiency .

Q. How should researchers handle and store this compound to ensure stability?

- Storage : Store in a sealed container under inert gas (argon/nitrogen) at 0–6°C to minimize hydrolysis and oxidation. Desiccants (e.g., silica gel) are recommended to prevent moisture absorption .

- Handling : Use nitrile gloves , a lab coat, and chemical-resistant goggles. Work in a fume hood to avoid inhalation of fine particles. Contaminated gloves must be disposed of as hazardous waste .

Q. What analytical techniques are most effective for characterizing this compound, and what challenges might arise?

- NMR Spectroscopy : NMR can confirm boronic acid formation (δ ~30–35 ppm). NMR identifies fluorine environments, but signal splitting due to adjacent substituents (Cl, CHO) may complicate interpretation.

- IR Spectroscopy : The formyl group exhibits a strong C=O stretch near 1700 cm.

- Mass Spectrometry : High-resolution MS (HRMS) resolves isotopic patterns from chlorine (/) and boron (/).

Challenges include overlapping signals in NMR due to similar substituent environments and boron-related baseline noise .

Advanced Research Questions

Q. How do the electronic and steric effects of the chloro and fluoro substituents influence the reactivity of this boronic acid in cross-coupling reactions?

- Electronic Effects : The chloro group (strongly electron-withdrawing) increases the electrophilicity of the boron atom, enhancing Suzuki-Miyaura coupling rates. The fluoro substituent (moderately electron-withdrawing) further polarizes the aryl ring but may reduce solubility.

- Steric Effects : The ortho-chloro and meta-fluoro groups create steric hindrance, potentially slowing transmetalation. Computational studies (DFT) suggest that the formyl group at the para position stabilizes transition states via resonance effects .

Q. What strategies can mitigate competing side reactions when using this compound in Suzuki-Miyaura couplings?

- Protecting the Formyl Group : Convert it to an acetal or imine to prevent nucleophilic attack during coupling.

- Optimized Catalysts : Use PdCl(dppf) with bulky ligands (e.g., SPhos) to reduce homocoupling.

- Reaction Conditions : Lower temperatures (50–60°C) and degassed solvents (THF/toluene) minimize boronic acid oxidation. Pre-mixing the catalyst and base (e.g., KCO) improves reproducibility .

Q. How can computational methods (e.g., DFT) predict the regioselectivity of reactions involving this boronic acid?

DFT calculations (B3LYP/6-311+G**) model frontier molecular orbitals to predict reactivity. For example:

- HOMO-LUMO Gaps : Narrow gaps indicate higher reactivity.

- Natural Bond Orbital (NBO) Analysis : Quantifies charge distribution, identifying electron-deficient boron centers.

Studies on analogous 4-formylphenylboronic acids show that substituents alter conjugation, affecting regioselectivity in cross-couplings .

Q. How can contradictory literature data on reaction yields be analyzed and resolved?

- Reproducibility Checks : Verify catalyst purity, solvent dryness, and base strength.

- Parameter Screening : Systematically vary temperature, solvent, and ligand ratios.

- Side Reaction Analysis : Use LC-MS or NMR to detect boroxine formation or protodeboronation. Contradictions often arise from unoptimized ligand systems or trace moisture .

Safety and Compliance

Q. What are the key safety precautions when working with this compound?

- Inhalation Risk : Use NIOSH-certified respirators (N95) if airborne particles are generated.

- First Aid : For skin contact, wash immediately with soap/water; for eye exposure, rinse for 15+ minutes and seek medical attention .

- Waste Disposal : Neutralize with dilute NaOH before disposal as hazardous waste .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.